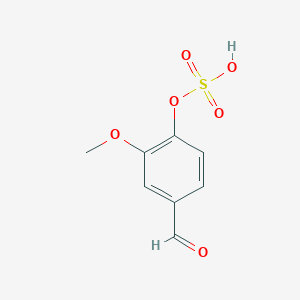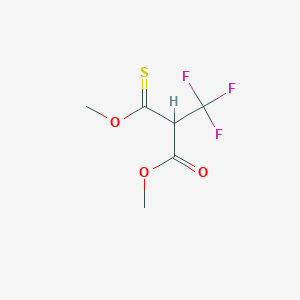
3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound, making it a useful intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester typically involves the reaction of trifluoromethylthiocarbonyl chloride with methyl 3,3,3-trifluoropropionate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Potential use in the development of new drugs due to its unique reactivity and stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism by which 3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiocarbonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity or altering their function. These interactions can modulate biological pathways and have therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl trifluoroacetate
- Methyl 3,3,3-trifluoropyruvate
- Methyl 3,3,3-trifluoropropionate
- Propionic acid, 2,2-dichloro-3,3,3-trifluoro-, methyl ester
Uniqueness
3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester is unique due to the presence of both trifluoromethyl and thiocarbonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. These properties make it particularly valuable in applications requiring high reactivity and specificity.
Eigenschaften
CAS-Nummer |
651719-52-7 |
|---|---|
Molekularformel |
C6H7F3O3S |
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
methyl 3,3,3-trifluoro-2-methoxycarbothioylpropanoate |
InChI |
InChI=1S/C6H7F3O3S/c1-11-4(10)3(5(13)12-2)6(7,8)9/h3H,1-2H3 |
InChI-Schlüssel |
GEEKZZRAZQEBRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=S)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


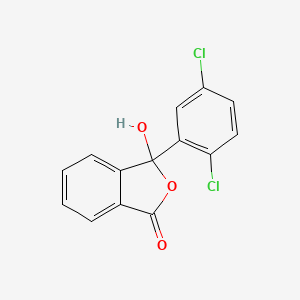
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
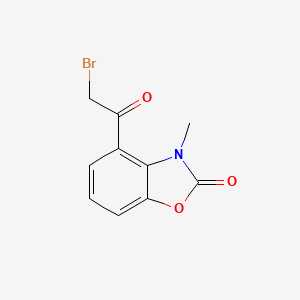
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
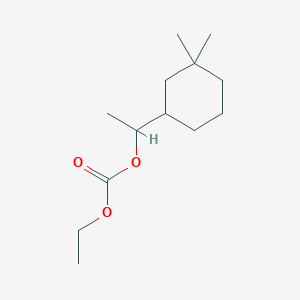
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-](/img/structure/B12524135.png)
![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)
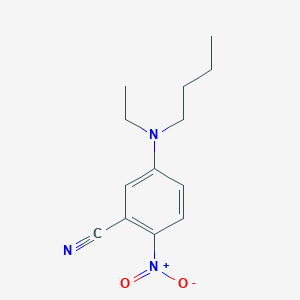
![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
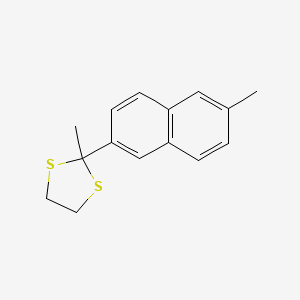
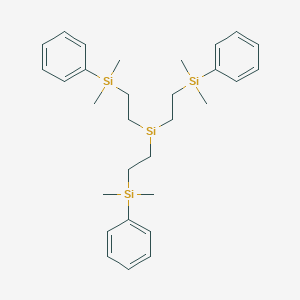
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one](/img/structure/B12524163.png)
![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
